molecular formula C46H65NO12 B1246295 Chivosazole E

Chivosazole E

Cat. No.: B1246295
M. Wt: 824 g/mol
InChI Key: UMUMBLZPRQHELQ-JMZWMVLASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chivosazole F is a macrolide natural product isolated from the myxobacterium Sorangium cellulosum. It exhibits potent antimitotic activity by binding to actin, a key cytoskeletal protein, thereby inhibiting its polymerization and disrupting cellular processes such as division and motility . Structurally, it features a 29-membered macrolactone ring with a sensitive (2Z,4E,6Z,8E)-tetraene segment, which is critical for its bioactivity .

Properties

Molecular Formula

C46H65NO12

Molecular Weight

824 g/mol

IUPAC Name

(6E,8E,10Z,16Z,18E,20Z,22E,26Z,28E)-13-(3,5-dihydroxyhexan-2-yl)-3,5-dihydroxy-2,12,22,24-tetramethyl-25-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-14,32-dioxa-33-azabicyclo[28.2.1]tritriaconta-1(33),6,8,10,16,18,20,22,26,28,30-undecaen-15-one

InChI

InChI=1S/C46H65NO12/c1-28-18-12-8-11-15-23-40(52)59-44(32(5)37(50)25-31(4)48)29(2)19-13-9-10-14-21-36(49)26-38(51)33(6)45-47-35(27-56-45)20-16-17-22-39(30(3)24-28)58-46-43(55)42(54)41(53)34(7)57-46/h8-24,27,29-34,36-39,41-44,46,48-51,53-55H,25-26H2,1-7H3/b10-9+,11-8+,18-12-,19-13-,20-16+,21-14+,22-17-,23-15-,28-24+/t29?,30?,31?,32?,33?,34-,36?,37?,38?,39?,41-,42+,43-,44?,46+/m1/s1

InChI Key

UMUMBLZPRQHELQ-JMZWMVLASA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2/C=C\C=C\C3=COC(=N3)C(C(CC(/C=C/C=C/C=C\C(C(OC(=O)/C=C\C=C\C=C/C(=C/C2C)/C)C(C)C(CC(C)O)O)C)O)O)C)O)O)O

Canonical SMILES

CC1C=CC=CC=CC(CC(C(C2=NC(=CO2)C=CC=CC(C(C=C(C=CC=CC=CC(=O)OC1C(C)C(CC(C)O)O)C)C)OC3C(C(C(C(O3)C)O)O)O)C)O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Insights :

  • Chivosazole F’s polyene system distinguishes it from cyclic peptides (e.g., chondramide) and smaller macrolides (e.g., latrunculin A). This system is prone to isomerization, necessitating late-stage installation in synthetic routes .
  • Unlike jasplakinolide or miuraenamide A, which stabilize F-actin, chivosazoles destabilize actin filaments by binding G-actin .
2.2. Mechanism of Action
Compound Actin Interaction Effect on ABPs* Cellular Phenotype
Chivosazole F Binds G-actin, inhibits nucleation Disrupts gelsolin, profilin binding Cell rounding, mitotic arrest
Latrunculin A Sequesters G-actin No direct ABP modulation Loss of stress fibers
Chondramide Binds F-actin barbed end Enhances cofilin dissociation Altered filament dynamics
Miuraenamide A Stabilizes F-actin Blocks cofilin binding Hyper-polymerized actin

*ABPs: Actin-binding proteins

Functional Divergence :

  • Chivosazole F uniquely induces non-physiological actin dimers, impairing interactions with profilin and thymosin-β4 .
  • While latrunculin A and chivosazole F both inhibit polymerization, resistance mutations in actin (e.g., SNP sites) suggest overlapping but non-identical binding regions .

Comparative Efficacy :

  • Chivosazole F’s broad-spectrum cytotoxicity aligns with its ability to disrupt essential actin functions across cell types .
  • Miuraenamide A’s higher potency correlates with its F-actin stabilizing mechanism, which hyperactivates actin-driven processes .

Research Findings and Data

  • NMR Validation : Synthetic chivosazole F matches natural isolates in $ ^1H $ and $ ^{13}C $ NMR spectra, confirming structural fidelity (δC = 49.0 ppm for MeOD; δH = 5.2–6.8 ppm for polyene protons) .
  • Transcriptional Profiling: Chivosazole F and latrunculin A share conserved genomic responses (e.g., downregulated cytoskeletal genes), but chivosazole F uniquely upregulates stress-response pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chivosazole E
Reactant of Route 2
Chivosazole E

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